molecular formula C10H15NO2 B15007403 2-Methyl-5-(2-methylpropyl)furan-3-carboxamide

2-Methyl-5-(2-methylpropyl)furan-3-carboxamide

Cat. No.: B15007403
M. Wt: 181.23 g/mol
InChI Key: IWDMZVRMZPTSRI-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-methylpropyl)furan-3-carboxamide is a compound belonging to the class of furan carboxamidesThis compound, in particular, has garnered interest due to its distinctive molecular configuration and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methylpropyl)furan-3-carboxamide typically involves the use of furfuryl alcohol as a starting material. The synthetic route includes several steps such as alkylation, acylation, and amination. For instance, furfuryl alcohol can be alkylated using 2-methylpropyl bromide in the presence of a base to form 2-methyl-5-(2-methylpropyl)furan. This intermediate is then acylated with a suitable carboxylic acid derivative to form the carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methylpropyl)furan-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted furans. These products can have enhanced biological activities and improved chemical properties .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methylpropyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and carboxamide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Carboxine
  • Oxicarboxine
  • Boscalid

Comparison

Compared to similar compounds, 2-Methyl-5-(2-methylpropyl)furan-3-carboxamide has a unique molecular structure that imparts distinct chemical and biological properties. For instance, while carboxine and oxicarboxine are known for their fungicidal activities, this compound’s unique structure makes it a versatile compound with broader applications in scientific research .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-5-(2-methylpropyl)furan-3-carboxamide

InChI

InChI=1S/C10H15NO2/c1-6(2)4-8-5-9(10(11)12)7(3)13-8/h5-6H,4H2,1-3H3,(H2,11,12)

InChI Key

IWDMZVRMZPTSRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CC(C)C)C(=O)N

Origin of Product

United States

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